6-Methyl-2-pyridin-4-yl-1,3-diazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-pyridin-4-yl-1,3-diazinan-4-one is an organic compound belonging to the class of diazinanes This compound features a pyridine ring substituted with a methyl group and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-pyridin-4-yl-1,3-diazinan-4-one typically involves the reaction of 6-methylpyridin-2-ylamine with appropriate reagents under controlled conditions. One common method involves the use of a Curtius rearrangement, which converts an acyl azide intermediate into an isocyanate, followed by cyclization to form the diazinane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-pyridin-4-yl-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methyl-2-pyridin-4-yl-1,3-diazinan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-pyridin-4-yl-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
- 6-Methyl-5-pyridin-4-yl-3,6-dihydro-1,3,4-thiadiazin-2-one
- Riociguat
Uniqueness
6-Methyl-2-pyridin-4-yl-1,3-diazinan-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with a diazinane ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one |
InChI |
InChI=1S/C10H13N3O/c1-7-6-9(14)13-10(12-7)8-2-4-11-5-3-8/h2-5,7,10,12H,6H2,1H3,(H,13,14) |
InChI Key |
PJVYDAWFSQHBAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC(N1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.